![molecular formula C12H17N3O4S B14005474 n-{4-[(Propan-2-ylcarbamoyl)sulfamoyl]phenyl}acetamide CAS No. 91647-11-9](/img/structure/B14005474.png)
n-{4-[(Propan-2-ylcarbamoyl)sulfamoyl]phenyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-{4-[(Propan-2-ylcarbamoyl)sulfamoyl]phenyl}acetamide: is a chemical compound known for its diverse applications in medicinal chemistry and industrial processes. It is characterized by its unique structure, which includes a sulfamoyl group attached to a phenyl ring, further connected to an acetamide group. This compound is of interest due to its potential biological activities and its role as an intermediate in various chemical syntheses.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of n-{4-[(Propan-2-ylcarbamoyl)sulfamoyl]phenyl}acetamide typically involves the reaction of 4-aminophenylacetamide with isopropyl isocyanate and sulfamoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Formation of the intermediate: 4-aminophenylacetamide reacts with isopropyl isocyanate to form an intermediate.
Sulfonation: The intermediate is then treated with sulfamoyl chloride to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as:
Reactant Mixing: Precise amounts of 4-aminophenylacetamide, isopropyl isocyanate, and sulfamoyl chloride are mixed.
Reaction Control: Temperature, pressure, and pH are carefully controlled to facilitate the reaction.
Purification: The product is purified using techniques such as crystallization or chromatography to obtain high-purity this compound.
化学反応の分析
Types of Reactions: n-{4-[(Propan-2-ylcarbamoyl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products:
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various functional groups on the phenyl ring.
科学的研究の応用
Chemistry: n-{4-[(Propan-2-ylcarbamoyl)sulfamoyl]phenyl}acetamide is used as an intermediate in the synthesis of more complex molecules. It serves as a building block in organic synthesis, enabling the creation of diverse chemical entities.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with specific biological targets, making it a candidate for drug development.
Medicine: The compound has shown promise in medicinal chemistry for its potential therapeutic effects. It is being investigated for its role in treating various diseases, including cancer and bacterial infections.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and as a precursor in the manufacture of pharmaceuticals.
作用機序
The mechanism by which n-{4-[(Propan-2-ylcarbamoyl)sulfamoyl]phenyl}acetamide exerts its effects involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
- n-{4-[(Propan-2-ylcarbamoyl)sulfamoyl]phenyl}acetamide
- n-{4-[(Propan-2-ylcarbamoyl)sulfamoyl]phenyl}benzamide
- n-{4-[(Propan-2-ylcarbamoyl)sulfamoyl]phenyl}methanamide
Comparison: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications. For instance, the acetamide group may influence its solubility and interaction with biological targets differently than a benzamide or methanamide group.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
91647-11-9 |
|---|---|
分子式 |
C12H17N3O4S |
分子量 |
299.35 g/mol |
IUPAC名 |
N-[4-(propan-2-ylcarbamoylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C12H17N3O4S/c1-8(2)13-12(17)15-20(18,19)11-6-4-10(5-7-11)14-9(3)16/h4-8H,1-3H3,(H,14,16)(H2,13,15,17) |
InChIキー |
APYSMUJJWDAYJL-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


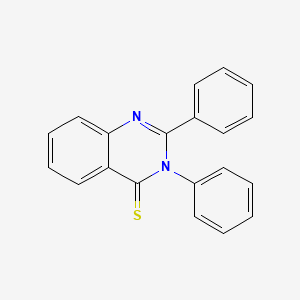
![2-[(Dimethylamino)methyl]-3,3,5-trimethylcyclohexan-1-ol](/img/structure/B14005393.png)

![N-[(4-Chlorobenzene-1-sulfonyl)carbamoyl]benzenecarbothioamide](/img/structure/B14005409.png)

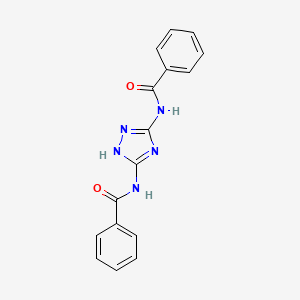
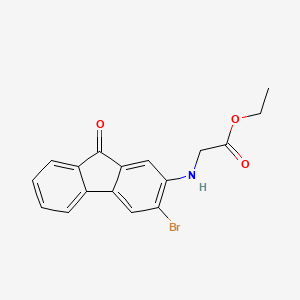
![2-[(2-Octylsulfanyl-1,3-benzothiazol-6-yl)iminomethyl]phenol](/img/structure/B14005420.png)
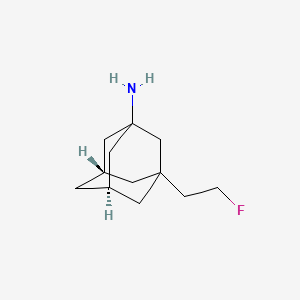
![2-bromo-N-[3-[4-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]phenyl]acetamide](/img/structure/B14005453.png)
![N-Methyl-1-[2-(methylcarbamoylamino)ethylsulfanyl]formamide](/img/structure/B14005457.png)
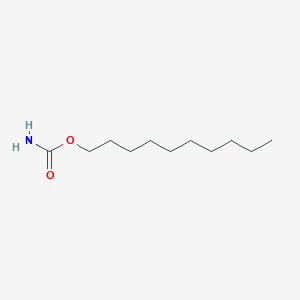

![3,7-Dioxabicyclo[3.2.1]octane-4,6-dione](/img/structure/B14005468.png)
